

# In-Depth Technical Guide: 1,4-Benzenedimethanol-d4

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## Compound of Interest

Compound Name: 1,4-Benzenedimethanol-d4

Cat. No.: B118106

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CAS Number: 1158734-28-1

This technical guide provides a comprehensive overview of **1,4-Benzenedimethanol-d4**, a deuterated analog of 1,4-Benzenedimethanol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

## Core Compound Properties

**1,4-Benzenedimethanol-d4** is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and drug metabolism studies. The incorporation of four deuterium atoms provides a distinct mass difference from its non-deuterated counterpart, allowing for precise quantification.

## Physicochemical Data

The following table summarizes the key quantitative data for both 1,4-Benzenedimethanol and its deuterated form. Data for the non-deuterated compound is provided as a close proxy where specific data for the deuterated version is not readily available.

Property	1,4-Benzenedimethanol	1,4-Benzenedimethanol-d4
CAS Number	589-29-7 <a href="#">[1]</a>	1158734-28-1 <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a>	C <sub>8</sub> H <sub>6</sub> D <sub>4</sub> O <sub>2</sub> <a href="#">[2]</a>
Molecular Weight	138.16 g/mol	142.19 g/mol <a href="#">[2]</a>
Appearance	White to cream crystals or powder <a href="#">[5]</a>	White Solid <a href="#">[2]</a>
Melting Point	114-118 °C <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>	Not available
Boiling Point	138-143 °C at 1 mmHg <a href="#">[6]</a>	Not available
Solubility	Soluble in ether, toluene, methanol, and hot water. <a href="#">[6]</a> <a href="#">[7]</a> Slightly soluble in DMSO and Methanol. <a href="#">[3]</a>	Not available

## Safety and Handling

Safety data for 1,4-Benzenedimethanol indicates that it should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

## Applications in Research and Drug Development

The primary application of **1,4-Benzenedimethanol-d4** is as an internal standard in bioanalytical assays.[\[8\]](#) Deuterated standards are considered the "gold standard" for quantitative LC-MS/MS studies due to their similar physicochemical properties to the analyte of interest, which helps to correct for variability in sample preparation and instrument response.

## Use as an Internal Standard in Pharmacokinetic Studies

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug in biological matrices is crucial. **1,4-Benzenedimethanol-d4** can be used as an internal standard for the quantification of structurally similar compounds. The stable isotope-labeled internal standard is added at a known concentration to both calibration standards and unknown samples. The ratio of the

analyte's response to the internal standard's response is then used to calculate the concentration of the analyte, minimizing the impact of matrix effects and other sources of error.

## Experimental Protocols

The following is a representative experimental protocol for the use of **1,4-Benzenedimethanol-d4** as an internal standard in a pharmacokinetic study for a hypothetical structurally related drug, "Drug X," in rat plasma.

### LC-MS/MS Method for Quantification of Drug X

Objective: To determine the concentration of Drug X in rat plasma samples using **1,4-Benzenedimethanol-d4** as an internal standard.

#### Materials:

- Drug X reference standard
- **1,4-Benzenedimethanol-d4** (Internal Standard, IS)
- Rat plasma (blank)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- Water (HPLC-grade)
- 96-well plates
- Centrifuge
- LC-MS/MS system

#### Procedure:

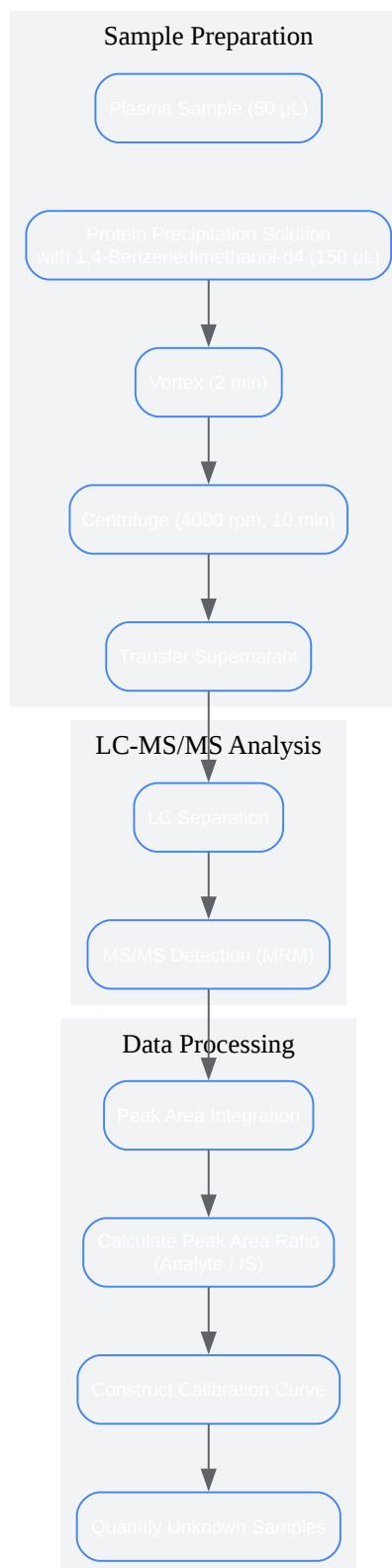
- Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of Drug X in methanol.
- Prepare a 1 mg/mL stock solution of **1,4-Benzenedimethanol-d4** (IS) in methanol.
- Preparation of Calibration Standards and Quality Control (QC) Samples:
  - Prepare a series of working solutions of Drug X by serial dilution of the stock solution with 50:50 acetonitrile:water.
  - Spike blank rat plasma with the Drug X working solutions to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
  - To 50 µL of each calibration standard, QC sample, and unknown plasma sample in a 96-well plate, add 150 µL of a protein precipitation solution containing **1,4-Benzenedimethanol-d4** at a final concentration of 100 ng/mL in acetonitrile.
  - Vortex the plate for 2 minutes.
  - Centrifuge the plate at 4000 rpm for 10 minutes.
  - Transfer the supernatant to a clean 96-well plate for analysis.
- LC-MS/MS Analysis:
  - LC Conditions:
    - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
    - Mobile Phase A: 0.1% Formic acid in water
    - Mobile Phase B: 0.1% Formic acid in acetonitrile
    - Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- MS/MS Conditions (Multiple Reaction Monitoring - MRM):
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Monitor the precursor-to-product ion transitions for both Drug X and **1,4-Benzenedimethanol-d4**. (Specific m/z values would be determined during method development).
- Data Analysis:
  - Integrate the peak areas for both the analyte (Drug X) and the internal standard (**1,4-Benzenedimethanol-d4**).
  - Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
  - Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  - Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

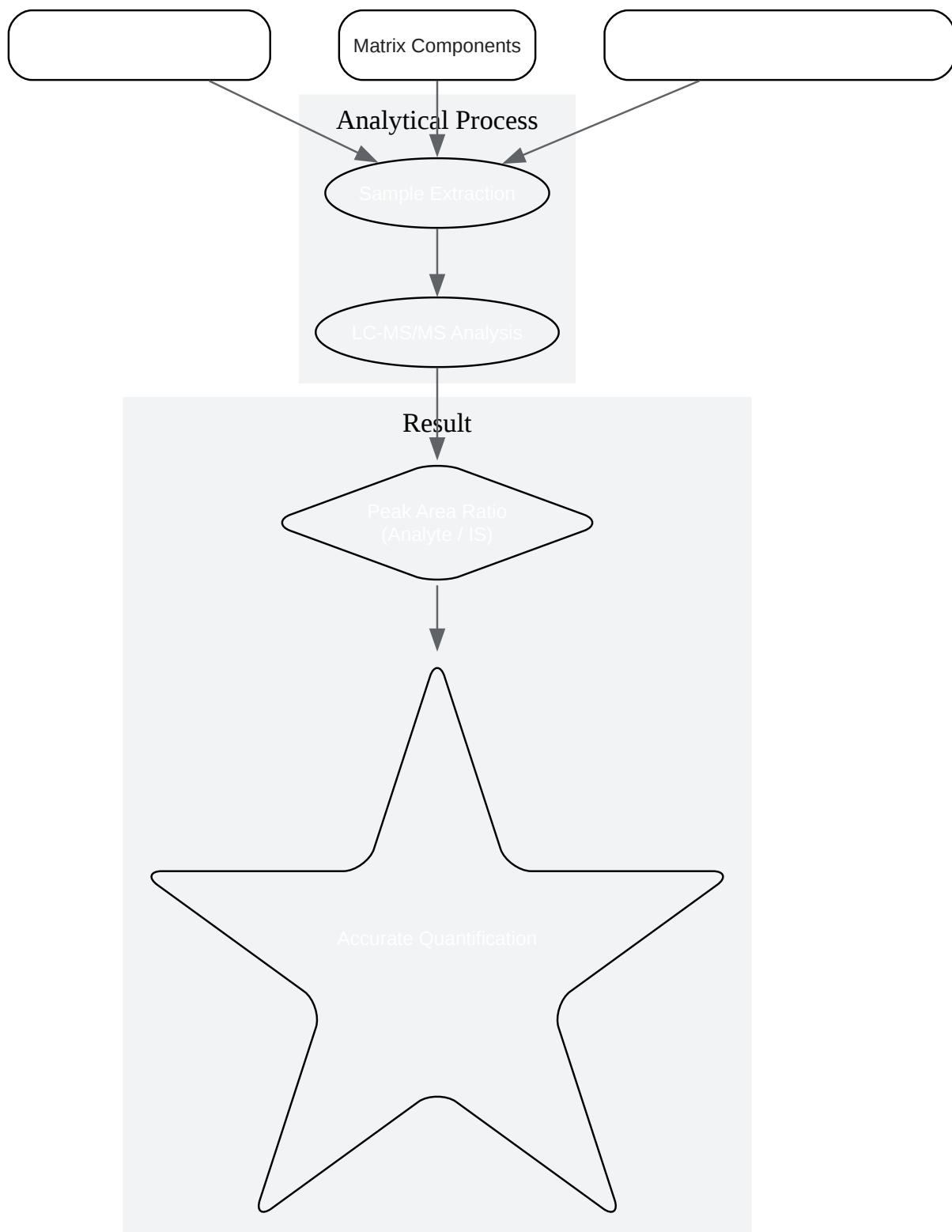
## Mandatory Visualizations

### Experimental Workflow

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Caption: Experimental workflow for bioanalysis using an internal standard.

## Principle of Stable Isotope Labeled Internal Standard



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Caption: Principle of stable isotope dilution for quantitative analysis.

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## References

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